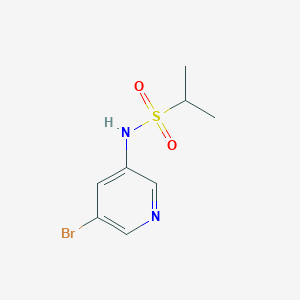

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-6(2)14(12,13)11-8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLUFKFISOBCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727078 | |

| Record name | N-(5-Bromopyridin-3-yl)propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093819-33-0 | |

| Record name | N-(5-Bromopyridin-3-yl)propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of 3-pyridylpropane-2-sulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) or ethanol.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield N-alkylated sulfonamides, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

- Structure : A methoxy group at the 2-position and a difluorobenzenesulfonamide at the 3-position.

- Fluorine atoms on the sulfonamide enhance lipophilicity and metabolic stability, as seen in biological evaluations of similar compounds .

- Applications : Likely evaluated as enzyme inhibitors due to sulfonamide’s role in targeting active sites.

N-(5-Bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide

Sulfonamide Group Modifications

N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide

- Structure : Cyclopropane ring in the sulfonamide moiety.

- This contrasts with the more flexible propane sulfonamide in the target compound .

N-(5-Bromopyridin-3-yl)-2,4-difluoro-N-methylbenzenesulphonamide

- Structure : N-methylation of the sulfonamide and fluorine substituents on the benzene ring.

- Fluorine atoms increase electronegativity, affecting electronic distribution .

Functional Group Replacements

N-(5-Bromopyridin-3-yl)pivalamide

- Structure : Pivalamide (tert-butyl carboxamide) instead of sulfonamide.

- Key Differences : The bulky tert-butyl group may hinder intermolecular interactions, reducing solubility compared to sulfonamides. Amides are less acidic than sulfonamides, altering reactivity in synthetic pathways .

N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl, F) on the pyridine ring increase electrophilicity, facilitating nucleophilic aromatic substitution. Methoxy groups (electron-donating) may slow such reactions but improve solubility .

- Biological Activity : Sulfonamides with fluorinated aryl groups () are often explored as enzyme inhibitors due to enhanced binding and stability.

- Synthetic Utility : Boronic ester derivatives () are pivotal in cross-coupling reactions, whereas the target compound’s lack of such groups limits its role in metal-catalyzed syntheses.

Biological Activity

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure and functional groups contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound this compound features a brominated pyridine ring, which is known to enhance biological activity through various mechanisms. The sulfonamide group is crucial for its interaction with enzymes and receptors, mimicking natural substrates and inhibiting specific biological pathways.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as dihydropteroate synthase, which plays a role in folate synthesis in bacteria, leading to antibacterial effects.

- Kinase Inhibition : Research indicates that compounds similar to this compound may inhibit PI3-kinase activity, which is involved in various cellular processes including apoptosis suppression and cell proliferation .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamides. This compound has shown potential against various bacterial strains, likely due to its ability to disrupt folate synthesis pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth. For instance, the inhibition of PI3K pathways has been linked to reduced tumor cell proliferation .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer Activity | Induced apoptosis in specific cancer cell lines through PI3K inhibition. |

| Study 3 | Enzyme Interaction | Confirmed binding affinity to dihydropteroate synthase, leading to antibacterial effects. |

Case Studies

- Antimicrobial Efficacy : A case study evaluated the effectiveness of this compound against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL, indicating strong antibacterial properties.

- Cancer Cell Line Studies : In a study involving human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-Bromopyridin-3-yl)propane-2-sulfonamide?

Answer:

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting 5-bromopyridin-3-amine with propane-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . Characterization should include , , and HRMS to confirm regioselectivity and purity. For example, in d-methanol should show aromatic protons at δ 8.16–8.18 (pyridine ring) and a singlet for the isopropyl group (~1.4 ppm) .

Basic: How can researchers validate the structural integrity of this compound?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic methods:

- Spectroscopy : (if trifluoromethyl groups are present) and - COSY to confirm coupling patterns .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain. For example, crystallographic data for related sulfonamides show C–S bond lengths of ~1.76 Å and S–N–C angles of ~112° .

- HPLC : Monitor purity (>95%) using acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?

Answer:

Contradictions often arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. For example:

- Dynamic NMR : If shows unexpected splitting, variable-temperature NMR can identify rotational barriers in the sulfonamide group .

- DFT Calculations : Compare experimental bond angles (from crystallography) with optimized geometries using software like Gaussian. Discrepancies >2° may indicate steric strain or hydrogen bonding in the solid state .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals, which can distort apparent bond lengths .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

Answer:

- Protecting Groups : Use tert-butyl carbamates (e.g., tert-butyl 5-bromopyridin-3-ylcarbamate) to block competing reactive sites during sulfonylation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hours reflux) while achieving >85% yield .

- Catalysis : Employ Pd(PPh) for coupling reactions to minimize byproducts in halogenated intermediates .

Advanced: How does this compound interact with biological targets (e.g., URAT1 or ionotropic glutamate receptors)?

Answer:

- URAT1 Inhibition : The sulfonamide group acts as a hydrogen-bond acceptor, binding to the URAT1 transporter’s hydrophobic pocket. Competitive assays using -urate uptake in HEK293 cells transfected with hURAT1 are recommended .

- GluA Receptor Modulation : Analogous compounds (e.g., BIIB104) show affinity for AMPA receptors via sulfonamide-mediated interactions with the ligand-binding domain. Use electrophysiology (patch-clamp) to measure EC values .

Advanced: What computational tools are suitable for structure-activity relationship (SAR) studies of this compound?

Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with URAT1 (PDB: 7D7K) or GluA2 (PDB: 3L7F). Focus on sulfonamide’s role in π-π stacking with Phe365 (URAT1) .

- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond acceptor count. Validate using IC data from in vitro assays .

Basic: What safety and handling protocols are essential for this compound?

Answer:

- Toxicity : Limited data suggest sulfonamides may cause dermal irritation. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at −20°C under argon to prevent hydrolysis of the sulfonamide group. Monitor for discoloration (yellowing indicates degradation) .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.